Vegfr-2-IN-6 -

Vegfr-2-IN-6

Catalog Number: EVT-8271931
CAS Number:
Molecular Formula: C20H21N7O2S
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vascular endothelial growth factor receptor 2 inhibitor, referred to as Vegfr-2-IN-6, is a synthetic compound designed to inhibit the activity of vascular endothelial growth factor receptor 2. This receptor plays a critical role in angiogenesis, the process through which new blood vessels form from pre-existing vessels, and is implicated in various pathological conditions, including cancer. The development of inhibitors targeting this receptor is crucial for therapeutic strategies aimed at controlling tumor growth and metastasis.

Source and Classification

Vegfr-2-IN-6 is classified as a small molecule inhibitor and is part of a broader category of compounds that target receptor tyrosine kinases. These inhibitors are designed based on structural modifications of existing compounds known to interact with the receptor. The synthesis of Vegfr-2-IN-6 typically involves organic chemistry techniques that modify parent compounds to enhance their binding affinity and selectivity for vascular endothelial growth factor receptor 2.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vegfr-2-IN-6 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors, often derived from natural products or previously synthesized compounds.
  2. Reactions: Common reactions include chlorination, condensation, and hydrazone formation. For instance, nicotinic acid may be chlorinated to form nicotinoyl chloride, which can then undergo condensation with an amine to yield the desired derivative.
  3. Purification: After synthesis, the product is typically purified using techniques such as recrystallization or chromatography to isolate the active compound from by-products.

The synthetic pathway may involve multiple intermediates, with each step being optimized for yield and purity. Detailed spectral analysis (e.g., NMR, IR) is performed at each stage to confirm the structure of intermediates and final products .

Molecular Structure Analysis

Structure and Data

Vegfr-2-IN-6's molecular structure can be characterized by its specific functional groups that interact with the vascular endothelial growth factor receptor 2. The compound typically contains:

  • Aromatic rings: Essential for π-π stacking interactions with the receptor.
  • Hydrophobic regions: Contributing to binding affinity through van der Waals interactions.
  • Polar functional groups: Facilitating hydrogen bonding with amino acid residues in the binding pocket of the receptor.

The three-dimensional structure can be elucidated using X-ray crystallography or computational modeling techniques such as molecular docking studies .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the activity of Vegfr-2-IN-6 include:

  1. Binding Interactions: Upon administration, Vegfr-2-IN-6 binds to the ATP-binding site of vascular endothelial growth factor receptor 2, inhibiting its phosphorylation and subsequent signaling pathways.
  2. Enzymatic Reactions: The inhibition leads to a decrease in downstream signaling cascades that promote angiogenesis, effectively reducing tumor vascularization.

Kinetic studies often characterize these interactions, measuring parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration) to quantify the efficacy of Vegfr-2-IN-6 against vascular endothelial growth factor receptor 2 .

Mechanism of Action

Process and Data

The mechanism of action for Vegfr-2-IN-6 involves:

  1. Competitive Inhibition: The compound competes with natural ligands (such as vascular endothelial growth factor) for binding to vascular endothelial growth factor receptor 2.
  2. Signal Transduction Interference: By blocking the receptor's activation, Vegfr-2-IN-6 prevents downstream signaling pathways that lead to cell proliferation and migration associated with angiogenesis.

Molecular dynamics simulations have shown that Vegfr-2-IN-6 maintains stable interactions within the binding pocket over extended periods, indicating a strong affinity for the receptor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vegfr-2-IN-6 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300 to 500 g/mol depending on the specific structural modifications.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess thermal stability .

Applications

Scientific Uses

Vegfr-2-IN-6 has significant applications in scientific research and therapeutic development:

  1. Cancer Therapy: As an antiangiogenic agent, it is evaluated in preclinical models for its ability to inhibit tumor growth by blocking blood supply.
  2. Drug Development: It serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects associated with existing therapies targeting vascular endothelial growth factor receptor 2.
  3. Biological Studies: Researchers utilize Vegfr-2-IN-6 in mechanistic studies to better understand angiogenesis and its regulation in various disease contexts.
Mechanistic Insights into VEGFR-2-IN-6-Mediated Angiogenesis Inhibition

Role of Vascular Endothelial Growth Factor Receptor 2 in Pathophysiological Angiogenesis Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 serves as the primary mediator of pathological angiogenesis across cancer, ophthalmic disorders, and ischemic conditions. Its activation triggers a signaling cascade that promotes endothelial proliferation, migration, and vascular permeability. Under hypoxic or inflammatory conditions (e.g., breast cancer microenvironment), interleukin-6 induces epigenetic reprogramming via DNA methyltransferase 1 degradation, leading to Vascular Endothelial Growth Factor Receptor 2 promoter hypomethylation and transcriptional upregulation [6]. Quantitative flow cytometry reveals an 80% reduction in Vascular Endothelial Growth Factor Receptor 2 surface expression in endothelial cells isolated from ischemic murine hindlimb muscle at day 3 post-induction, followed by a compensatory twofold increase in Vascular Endothelial Growth Factor Receptor 1 by day 10 [3]. This dynamic receptor imbalance amplifies pathological angiogenesis through urokinase plasminogen activator-mediated extracellular matrix remodeling.

Table 1: Temporal Regulation of Vascular Endothelial Growth Factor Receptor Surface Expression in Ischemia

Time Post-IschemiaVascular Endothelial Growth Factor Receptor 2 ChangeVascular Endothelial Growth Factor Receptor 1 ChangeKey Functional Consequences
3 days↓80% surface expressionNo significant changeImpaired angiogenic signaling
10 daysPartial recovery↑100% surface expressionEnhanced modulatory signaling

Molecular Targeting of Vascular Endothelial Growth Factor Receptor 2 Kinase Domain by Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6

Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 (chemically identified as 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea) achieves potent inhibition (IC₅₀ = 5.884 μM in HUVECs) through structural mimicry of adenosine triphosphate-binding motifs within the kinase domain. Crystallographic analyses demonstrate that its pyrazolo[3,4-d]pyrimidine core forms a critical hydrogen bond with Cysteine 919 in the hinge region of Vascular Endothelial Growth Factor Receptor 2, while its urea moiety establishes bidentate hydrogen bonds with Glutamate 885 and Aspartate 1046 in the conserved DFG motif [7] [8]. Hydrophobic interactions with Phenylalanine 1047, Isoleucine 892, Isoleucine 898, and Valine 899 stabilize the inactive kinase conformation. Cellular thermal shift assays confirm direct binding, showing Vascular Endothelial Growth Factor Receptor 2 stabilization of 8–10°C upon Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 treatment [1]. This binding mode sterically hinders adenosine triphosphate coordination and impedes catalytic activation.

Table 2: Key Interactions Between Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 and Vascular Endothelial Growth Factor Receptor 2 Kinase Domain

Chemical MoietyInteracting ResidueInteraction TypeFunctional Impact
Pyrazolo[3,4-d]pyrimidineCysteine 919Hydrogen bondAnchors inhibitor to hinge region
Urea linkerGlutamate 885Hydrogen bondLocks DFG loop in inactive conformation
Urea linkerAspartate 1046Hydrogen bondStabilizes inactive kinase state
Trifluoromethylphenyl groupPhenylalanine 1047π-π stackingEnhances hydrophobic pocket binding

Inhibition of Vascular Endothelial Growth Factor-Induced Autophosphorylation and Downstream Signal Transduction

Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 suppresses ligand-dependent autophosphorylation at critical tyrosine residues (Tyr1054, Tyr1059, Tyr1175) by >70% at 2.5 μM concentration [6] [8]. This blockade disrupts recruitment of downstream adaptor proteins:

  • Phospholipase C gamma activation is inhibited, reducing diacylglycerol/inositol trisphosphate-mediated protein kinase C activation and cytosolic calcium flux
  • Tyrosine kinase substrate with five Src homology 3 domains binding is prevented, attenuating Src–phosphatidylinositol 3-kinase–protein kinase B survival signaling
  • Growth factor receptor-bound protein 2–Son of Sevenless complex formation is disrupted, impeding rat sarcoma virus–rapidly accelerated fibrosarcoma–mitogen-activated protein kinase/extracellular signal-regulated kinase proliferation pathways

Notably, 5 μM Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 reduces phospho-signal transducer and activator of transcription 3 Tyr705 and phospho-extracellular signal-regulated kinase 1/2 levels by 85–90% in human umbilical vascular endothelial cells, exceeding the efficacy of sorafenib [1] [8]. This comprehensive signaling blockade induces caspase-3-mediated apoptosis in endothelial cells.

Disruption of Vascular Endothelial Growth Factor Receptor 2 Trafficking and Membrane Localization Dynamics

Beyond kinase inhibition, Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 alters receptor trafficking and membrane dynamics. In physiological conditions, Vascular Endothelial Growth Factor binding shifts Vascular Endothelial Growth Factor Receptor 2 internalization from clathrin-mediated endocytosis (ligand-independent) to macropinocytosis (ligand-dependent), a process governed by cell division control protein 42-dependent membrane ruffling [2]. Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 stabilizes Vascular Endothelial Growth Factor Receptor 2 at the plasma membrane, reducing lateral diffusion by 50–74% (diffusion coefficient: 0.198 μm²/s untreated vs. 0.052–0.098 μm²/s treated) as quantified by fluorescence recovery after photobleaching [9]. This immobilization prevents:

  • Vascular Endothelial Growth Factor-induced polarization to lamellipodia during chemotaxis
  • Basal clustering upon endothelial cell adhesion to ligand-enriched extracellular matrix
  • Macropinosome-mediated sustained signaling endosome formation

Computational modeling of chemo-transport-mechanical interactions predicts three-phase receptor relocation dynamics dominated by chemical reaction kinetics, mechanical deformation, and free receptor diffusion [9]. Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 disrupts this spatiotemporal organization, sequestering Vascular Endothelial Growth Factor Receptor 2 in non-signaling membrane microdomains.

Modulation of Endothelial Cell Proliferation, Migration, and Tubulogenesis

Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 exerts multi-modal suppression of angiogenic functions in human umbilical vascular endothelial cells:

  • Proliferation: 5 μM treatment reduces 5-ethynyl-2’-deoxyuridine incorporation by 60–70% versus controls, with half-maximal inhibition at 5.884 μM [1]
  • Migration: 2.5 μM completely abolishes wound closure in scratch assays, outperforming equipotent sorafenib doses [1]
  • Invasion: Dose-dependent suppression (70–90% at 5 μM) in transwell Matrigel assays [1]
  • Tubulogenesis: 67% reduction in capillary-like structure formation on growth factor-reduced Matrigel at 2.5 μM [1]

In vivo validation using zebrafish embryos (12 hours post-fertilization) confirms anti-angiogenic potency, with 0.625–1.25 μM Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 suppressing intersegmental vessel and dorsal longitudinal anastomotic vessel development without toxicity [1]. Three-dimensional endothelial spheroid assays demonstrate disrupted sprout formation when treated with tumor myoepithelial-conditioned media, confirming disruption of paracrine angiogenic crosstalk. These findings establish Vascular Endothelial Growth Factor Receptor 2 Inhibitor 6 as a multifaceted inhibitor of pathological angiogenesis through precision targeting of Vascular Endothelial Growth Factor Receptor 2 signaling topology.

Properties

Product Name

Vegfr-2-IN-6

IUPAC Name

2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide

Molecular Formula

C20H21N7O2S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24)

InChI Key

BRBRXNGJZMGEHY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.